molecular formula C16H19N5O3S B2933719 Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate CAS No. 1251589-79-3

Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate

Cat. No.: B2933719
CAS No.: 1251589-79-3
M. Wt: 361.42
InChI Key: VLNSERNPDJYZME-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a sophisticated synthetic compound designed for medicinal chemistry and antibacterial research. Its structure integrates three privileged pharmacophores: a 2-aminothiazole core, a piperazine carbamate, and a pyridyl substituent. The 2-aminothiazole scaffold is a recognized structure in antibacterial development, with derivatives showing promising activity against challenging pathogens like Mycobacterium tuberculosis . This scaffold is also a fundamental component of several FDA-approved antibiotics, underlining its utility in drug discovery . The piperazine ring system is a common feature in pharmaceuticals that often contributes favorable physicochemical properties and the potential to modulate pharmacokinetic profiles. Researchers can utilize this compound as a key intermediate for constructing novel chemical libraries or as a lead structure for optimization in programs targeting drug-resistant bacterial infections. Its structural complexity also makes it a candidate for investigating novel mechanisms of action against a broad spectrum of clinically relevant microorganisms. This product is intended for research and development applications in a controlled laboratory setting only.

Properties

IUPAC Name

ethyl 4-(4-amino-3-pyridin-2-yl-1,2-thiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-2-24-16(23)21-9-7-20(8-10-21)15(22)14-12(17)13(19-25-14)11-5-3-4-6-18-11/h3-6H,2,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNSERNPDJYZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The resulting intermediate is then subjected to further reactions to introduce the thiazole and piperazine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Piperazine-Carboxylate Derivatives

The compound shares a piperazine-carboxylate backbone with several analogs, differing in substituents and heterocyclic attachments. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Key Features Potential Applications References
Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate Thiazole with pyridinyl and amino groups Rigid thiazole core, hydrogen-bonding sites Kinase inhibition, antibacterial agents
4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide Pyrazole with sulfonyl and methylpiperazine Sulfonyl group enhances stability Not specified (likely antimicrobial)
Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate Nitro and trifluoromethylphenyl groups Electron-withdrawing substituents Pharmaceutical intermediates
tert-Butyl 4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole and pyridine Suzuki coupling synthesis method Catalysis or drug discovery

Physicochemical Properties

  • Solubility: The amino and pyridine groups in the target compound likely improve water solubility compared to analogs with nitro or trifluoromethyl groups (e.g., ), which are more lipophilic .

Biological Activity

Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 288.36 g/mol

The structure includes a piperazine ring, a thiazole moiety, and a pyridine substituent, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyridine derivatives. This compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:

Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli252
Bacillus subtilis158

These findings suggest that the compound holds promise as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazole and pyridine exhibit anticancer properties. This compound was tested for its ability to inhibit cancer cell proliferation:

Cell Line IC50_{50} (µM) Control (Doxorubicin)
MCF-7 (Breast Cancer)100.5
HeLa (Cervical Cancer)150.25

The compound showed selective cytotoxicity towards cancer cells, indicating its potential as a lead compound for further development in cancer therapy .

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, the compound appears to trigger apoptotic pathways leading to cell death.
  • Interference with Metabolic Pathways : The presence of the thiazole ring may disrupt metabolic processes essential for microbial growth.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results indicated that modifications to the thiazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

Study 2: Anticancer Properties

In another study focused on anticancer properties, researchers synthesized a series of piperazine derivatives and tested them against multiple cancer cell lines. This compound demonstrated significant inhibition of cell growth in MCF-7 and HeLa cells compared to standard chemotherapeutics .

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